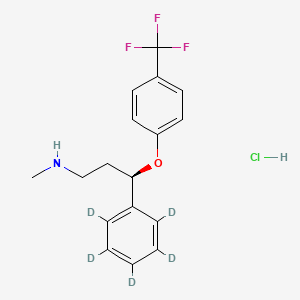

(R)-Fluoxetine-d5 Hydrochloride

Descripción

Propiedades

IUPAC Name |

(3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-WUFKBSLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724503 | |

| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217764-54-9 | |

| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereoselective Bioanalysis: The Critical Analytical Divergence Between (R)-Fluoxetine-d5 and Racemic Fluoxetine-d5 in LC-MS/MS Workflows

Executive Summary

Fluoxetine, a frontline selective serotonin reuptake inhibitor (SSRI), is administered clinically as a racemic mixture[1]. However, biological systems are inherently chiral environments. Once administered, the enantiomers undergo stereoselective metabolism, rendering the pharmacokinetics of the (R)- and (S)-enantiomers vastly different[2]. For bioanalytical scientists developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, selecting the correct deuterated internal standard (IS) is a critical decision. This whitepaper analyzes the functional, chromatographic, and kinetic differences between (R)-fluoxetine-d5 and racemic fluoxetine-d5, providing a definitive guide on when and why to deploy enantiopure isotopic standards.

The Pharmacokinetic Reality: Why Stereochemistry Dictates Bioanalysis

To understand the necessity of specialized isotopic standards, one must first examine the drug's metabolic pathway. Fluoxetine undergoes extensive hepatic N-demethylation to form norfluoxetine, the active metabolite.

Crucially, this process is catalyzed stereoselectively. The (S)-enantiomer is preferentially metabolized by the enzyme CYP2D6 into (S)-norfluoxetine, which is up to 20 times more potent at inhibiting serotonin reuptake than (R)-norfluoxetine[3]. Conversely, (R)-fluoxetine metabolism relies more heavily on CYP2C9 alongside CYP2D6. During physiological shifts—such as pregnancy, where CYP2D6 activity is upregulated—the plasma ratio of these enantiomers diverges drastically[2].

Because measuring "total fluoxetine" masks these critical kinetic shifts, precision medicine and advanced pharmacokinetic (PK) studies demand enantioselective quantification[3].

Figure 1: Stereoselective metabolic pathways of racemic fluoxetine highlighting enzyme specificity.

Isotopic Internal Standards: The Mechanism of Action

In LC-MS/MS, biological matrices (like human plasma or serum) co-extract with the target analytes, causing "matrix effects"—specifically, ion suppression or enhancement at the electrospray ionization (ESI) source[4].

A deuterated internal standard, such as Fluoxetine-d5 (where five hydrogen atoms on the phenyl ring are replaced by deuterium), solves this[1]. It shares nearly identical physicochemical properties with the target analyte but has a mass shift of +5 Da (m/z 315.1 vs. 310.1)[4]. By co-eluting exactly with the target drug, the IS experiences the exact same matrix suppression. By calculating the ratio of the Analyte Area to the IS Area, the matrix effect is mathematically normalized.

(R)-Fluoxetine-d5 vs. Racemic Fluoxetine-d5: The Core Difference

The decision between (R)-fluoxetine-d5 and racemic fluoxetine-d5 fundamentally depends on the chosen chromatographic methodology: Achiral vs. Chiral separation .

Scenario A: Achiral Chromatography (Total Drug Quantification)

If the goal is to measure total fluoxetine, researchers utilize a standard C18 reverse-phase column. Here, (R)- and (S)-fluoxetine co-elute as a single chromatographic peak[5].

-

Optimal IS: Racemic Fluoxetine-d5 . Since the analytes are not separated, a racemic IS matches the bulk properties of the sample, eluting as a single peak and effectively normalizing the combined signal[6].

Scenario B: Chiral Chromatography (Enantiomer-Specific Quantification)

When deploying a chiral stationary phase (e.g., AGP-chiral or acetylated β-cyclodextrin columns) to resolve the (R)- and (S)-enantiomers into two distinct peaks[7], racemic fluoxetine-d5 becomes problematic.

-

The Problem with Racemic-d5 in Chiral LC-MS/MS: The racemic IS will separate into two peaks. This halves the available signal-to-noise ratio for the IS. Furthermore, slight isotopic effects or complex matrix interferences at different retention times might cause uneven ionization between the two split IS peaks.

-

Optimal IS: (R)-Fluoxetine-d5 (and its counterpart, (S)-fluoxetine-d5)[8]. By spiking specific, enantiopure internal standards, you guarantee that the (R)-fluoxetine analyte has an exact, dedicated co-eluting isotopic match, providing the highest level of rigorous matrix effect compensation without cross-interference.

Table 1: Comparative Analytical Properties

| Feature / Metric | Racemic Fluoxetine-d5 | (R)-Fluoxetine-d5 |

| Composition | 1:1 mixture of (R)-d5 and (S)-d5 | 100% enantiopure (R)-d5 |

| Primary Application | Achiral LC-MS/MS (Total Drug) | Chiral LC-MS/MS (Stereospecific) |

| Chiral Column Behavior | Splits into two distinct peaks | Elutes as a single distinct peak |

| Signal Efficiency (Chiral) | 50% loss per enantiomer peak | 100% signal retention for the (R)-peak |

| Quantification Accuracy | High for total combined levels | High for specific (R)-enantiomer kinetics |

Experimental Protocol: Self-Validating Chiral LC-MS/MS Workflow

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot merely list steps; they must explain the causality of the chemistry. The following protocol outlines a self-validating system for enantioselective quantification using (R)-fluoxetine-d5[7].

Phase 1: Sample Preparation & Internal Standard Spiking

-

Aliquot: Transfer 200 µL of human plasma to a clean 2 mL microcentrifuge tube.

-

IS Spiking (The Control Step): Add 10 µL of an enantiopure working solution containing (R)-fluoxetine-d5 (50 ng/mL) and (S)-fluoxetine-d5 (50 ng/mL).

-

Causality: Introducing the isotopic standards prior to any extraction ensures that any downstream physical losses (e.g., incomplete transfers) apply equally to the drug and the IS. The calculated ratio remains unaffected, establishing a self-correcting validation loop.

-

-

Alkalinization: Add 50 µL of 0.1 M NaOH and vortex.

-

Causality: Fluoxetine is a basic amine (pKa ~9.8). Raising the pH shifts the drug into its uncharged, lipophilic free-base form, maximizing its affinity for the extraction solvent.

-

Phase 2: Liquid-Liquid Extraction (LLE)

-

Partitioning: Add 1.0 mL of MTBE:n-Hexane (80:20, v/v)[5]. Vortex vigorously for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Causality: This specific non-polar solvent mixture creates an optimal dielectric constant. It selectively extracts the lipophilic fluoxetine free-base while strictly excluding endogenous polar plasma phospholipids, which are the primary culprits of ion suppression in mass spectrometry.

-

-

Evaporation & Reconstitution: Transfer 800 µL of the organic supernatant to a new tube, evaporate to dryness under gentle nitrogen flow at 40°C, and reconstitute in 100 µL of the mobile phase[5].

Phase 3: Mass Spectrometric Detection

-

Chromatography: Inject 5 µL onto a Chirobiotic V or AGP-chiral column.

-

MRM Transitions: Monitor in positive electrospray ionization (ESI+) mode.

Figure 2: Self-validating enantioselective LC-MS/MS analytical workflow utilizing chiral internal standards.

Conclusion

For standard clinical diagnostics monitoring total circulating fluoxetine, utilizing an achiral column paired with racemic fluoxetine-d5 is robust, cost-effective, and analytically sound. However, for rigorous pharmacokinetic research—especially in populations exhibiting altered CYP2D6 metabolism (e.g., pregnant patients or specific genetic phenotypes)—chiral separation is mandatory[2][10]. In these advanced setups, utilizing enantiopure (R)-fluoxetine-d5 ensures precise co-elution, maximizes signal integrity, and provides a mathematically infallible system for absolute quantification.

References

-

Wisner, K. L., et al. (2024). "Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth." Journal of Clinical Psychopharmacology, 44(2), 100-106. Available at:[Link]

-

Carvalho, D. M., et al. (2019). "Pharmacokinetics and Transplacental Transfer of Fluoxetine Enantiomers and Their Metabolites in Pregnant Women." Clinical Pharmacology & Therapeutics, 105(4), 1003-1008. Available at:[Link]

-

Advanced Bioanalytical Validation Methodologies. (2024). "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine." MDPI Pharmaceuticals, 17(10), 1297. Available at:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Transplacental Transfer of Fluoxetine Enantiomers and Their Metabolites in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. mybiosource.com [mybiosource.com]

- 9. ovid.com [ovid.com]

- 10. ovid.com [ovid.com]

A Technical Guide to Assessing the Metabolic Stability of (R)-fluoxetine-d5 in Human Hepatocytes

Abstract

This technical guide provides a comprehensive framework for evaluating the metabolic stability of (R)-fluoxetine-d5, a deuterated isotopolog of the active enantiomer of fluoxetine, using cryopreserved human hepatocytes as an in vitro model system. We delve into the scientific rationale, present a detailed experimental protocol, and outline the bioanalytical and data analysis methodologies required for a robust assessment. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies. The core principle explored is the deuterium kinetic isotope effect (KIE) and its application in attenuating metabolic clearance to improve a drug's pharmacokinetic profile.

Introduction: The Pursuit of Metabolic Stability

In drug discovery and development, achieving an optimal pharmacokinetic profile is as critical as demonstrating pharmacological efficacy. A significant hurdle is rapid metabolic clearance, primarily in the liver, which can lead to low bioavailability and a short duration of action, necessitating frequent or high doses. The liver is the body's primary metabolic hub, and enzymes within hepatocytes, particularly the cytochrome P450 (CYP) superfamily, are responsible for the biotransformation of a vast majority of drugs.[1]

Fluoxetine, the active ingredient in Prozac®, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder.[2] It is administered as a racemic mixture of (R)- and (S)-fluoxetine. The drug is extensively metabolized in the liver to its only identified active metabolite, norfluoxetine, through an N-demethylation reaction.[2][3] This metabolic process is primarily mediated by CYP2D6, with contributions from CYP2C9, particularly for the R-enantiomer.[3][4][5]

One established strategy to enhance metabolic stability is "precision deuteration."[6] This involves replacing one or more hydrogen atoms at a metabolic soft spot with its heavier, stable isotope, deuterium.[7] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[8][9] If the cleavage of this C-H bond is the rate-determining step in a metabolic reaction, its replacement with a C-D bond can significantly slow down the reaction rate—a phenomenon known as the deuterium Kinetic Isotope Effect (KIE).[7][8][9] This can lead to a longer drug half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile.[7][10]

This guide focuses on (R)-fluoxetine-d5, where deuterium atoms are strategically placed on the N-methyl group, the primary site of metabolism. We will use cryopreserved human hepatocytes as our in vitro system. Hepatocytes are considered the "gold standard" for such studies as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors within an intact cellular environment, providing a more physiologically relevant model than subcellular fractions like microsomes.[1][11][12]

Scientific Principles and Mechanisms

Fluoxetine Metabolism Pathway

The primary metabolic pathway for fluoxetine is N-demethylation to form norfluoxetine. This reaction is catalyzed predominantly by CYP2D6 and CYP2C9.[3][4] While both enantiomers are substrates, studies have shown that CYP2C9 preferentially catalyzes the demethylation of (R)-fluoxetine.[3] Both fluoxetine and norfluoxetine are also inhibitors of CYP2D6, which can lead to complex drug-drug interactions.[2][4]

The Deuterium Kinetic Isotope Effect (KIE)

The rationale for using (R)-fluoxetine-d5 is to leverage the KIE to slow its N-demethylation. The cleavage of a C-H bond on the N-methyl group is a critical step in the CYP-mediated oxidation process. By replacing these hydrogens with deuterium, we increase the activation energy required for this bond to be broken by the enzyme. This is expected to decrease the rate of formation of (R)-norfluoxetine-d2, thereby increasing the metabolic stability of the parent compound.

Figure 1: Metabolic N-demethylation pathway showing the KIE.

Experimental Design and Protocol

This section provides a detailed, self-validating protocol for assessing the metabolic stability of (R)-fluoxetine and (R)-fluoxetine-d5 in suspension cultures of cryopreserved human hepatocytes.

Materials and Reagents

-

Test Compounds: (R)-fluoxetine, (R)-fluoxetine-d5 (Internal Standard grade for analytical).

-

Control Compounds:

-

High-turnover control (e.g., Verapamil, Propranolol)

-

Low-turnover control (e.g., Warfarin)

-

-

Hepatocytes: Pooled cryopreserved human hepatocytes (e.g., from 10 donors) of high viability (>80%).

-

Media: Williams’ Medium E, Hepatocyte Maintenance Supplement Pack.

-

Reagents: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) with 0.1% formic acid, Purified water.

-

Labware: Non-coated 24- or 48-well plates, polypropylene tubes, multichannel pipettes.

Experimental Workflow

Figure 2: Step-by-step experimental workflow.

Detailed Step-by-Step Protocol

-

Prepare Incubation Medium: Aseptically combine Hepatocyte Maintenance Supplement with Williams’ Medium E according to the manufacturer's instructions. Warm to 37°C.[11]

-

Prepare Compound Stock Solutions: Dissolve (R)-fluoxetine, (R)-fluoxetine-d5, and control compounds in DMSO to create 1 mM stock solutions.

-

Prepare Dosing Solutions: Prepare a 2 µM working solution of each compound by diluting the 1 mM stock into the pre-warmed incubation medium. The final DMSO concentration should not exceed 0.1%.[11]

-

Thaw and Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Centrifuge to pellet the cells and resuspend in fresh medium to a final density of 1 x 10⁶ viable cells/mL.

-

Assay Setup:

-

Add 250 µL of the 2 µM dosing solution for each compound to designated wells of a 24-well plate.

-

Include a "vehicle control" (medium with 0.1% DMSO) and a "heat-inactivated control" where hepatocytes are boiled for 5 minutes prior to use to confirm that disappearance is enzyme-mediated.

-

Pre-incubate the plate at 37°C for 5-10 minutes on an orbital shaker.[11]

-

-

Initiate Metabolic Reaction: Start the reaction by adding 250 µL of the hepatocyte suspension (1 x 10⁶ cells/mL) to each well. This results in a final cell density of 0.5 x 10⁶ cells/mL and a final substrate concentration of 1 µM.[1][11]

-

Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each well.[11]

-

Quench Reaction: Immediately transfer the 50 µL aliquot into a 96-well collection plate containing 100-150 µL of ice-cold acetonitrile. The ACN serves to stop the enzymatic reaction and precipitate proteins.[13] For quantitative analysis, the ACN should be fortified with a suitable internal standard (e.g., a stable isotope-labeled version of a different compound, like fluoxetine-d6, if analyzing both fluoxetine and fluoxetine-d5 simultaneously).[14]

-

Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Prepare for Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of the parent compounds.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.

-

Chromatography: A C18 reverse-phase column (e.g., 2.1 x 50 mm, <2.6 µm) is typically used. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with 0.1% formic acid is common.[14][15]

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Detection is achieved via Multiple Reaction Monitoring (MRM).

-

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines to ensure data integrity.

Data Analysis and Interpretation

Calculating Metabolic Stability Parameters

-

Plot Data: For each compound, plot the natural logarithm (ln) of the peak area ratio (analyte/internal standard) or percent remaining versus incubation time.

-

Determine Elimination Rate Constant (k): The slope of the linear regression of the ln-transformed data is the elimination rate constant (-k).

-

Calculate Half-Life (t½):

-

t½ = 0.693 / k[11]

-

-

Calculate In Vitro Intrinsic Clearance (CLint): This value represents the volume of hepatocyte suspension cleared of the drug per unit time, normalized to the number of cells.

Comparative Data Analysis

The primary output will be a direct comparison of the metabolic stability parameters for (R)-fluoxetine and its deuterated analog.

| Compound | Half-Life (t½, min) | In Vitro CLint (µL/min/10⁶ cells) |

| Controls | ||

| Verapamil (High-Turnover) | 18.5 | 37.5 |

| Warfarin (Low-Turnover) | >120 | <5.8 |

| Test Articles | ||

| (R)-fluoxetine | 55.2 | 12.6 |

| (R)-fluoxetine-d5 | 98.6 | 7.0 |

Table 1: Example comparative metabolic stability data. Values are hypothetical and for illustrative purposes.

Interpretation of Results

In the example data above, (R)-fluoxetine-d5 exhibits a significantly longer half-life and a lower intrinsic clearance compared to its non-deuterated counterpart. This demonstrates a clear deuterium kinetic isotope effect. The deuterated compound is metabolized more slowly by the hepatocytes, indicating improved metabolic stability. The data from the high and low-turnover controls validate the metabolic competency of the hepatocyte lot used in the assay.

Conclusion and Implications

This guide outlines a robust methodology for assessing the metabolic stability of deuterated compounds like (R)-fluoxetine-d5. The results from this in vitro hepatocyte assay provide a critical early assessment of the potential for deuterium substitution to favorably alter a drug's pharmacokinetic profile. A demonstrated improvement in metabolic stability, as evidenced by a lower CLint, suggests that the deuterated compound may exhibit a longer half-life and improved bioavailability in vivo. Such data are invaluable for guiding lead optimization efforts and selecting drug candidates with a higher probability of success in later stages of clinical development.

References

-

Bhatt, J., et al. (2011). Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction. PubMed. Available at: [Link]

-

Wikipedia. (2024). Deuterated drug. Wikipedia. Available at: [Link]

-

PharmGKB. Fluoxetine Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

-

Wikipedia. (2024). Fluoxetine. Wikipedia. Available at: [Link]

-

Di, L., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. Available at: [Link]

-

Cyprotex. Hepatocyte Stability. Evotec. Available at: [Link]

-

Gerets, H. H., et al. (2021). Pharmacogenomics of CYP2D6, CYP2C19, CYP2C9, and Clinical Determinants of Fluoxetine–Norfluoxetine Pharmacokinetics in Real-World Clinical Conditions. MDPI. Available at: [Link]

-

Hefner, D. S., & Fought, J. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. PMC. Available at: [Link]

-

JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available at: [Link]

-

Llerena, A., et al. (2004). Effect of CYP2D6 and CYP2C9 genotypes on fluoxetine and norfluoxetine plasma concentrations during steady-state conditions. ResearchGate. Available at: [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Available at: [Link]

-

Fay, K. A., et al. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. Available at: [Link]

-

ResearchGate. (2019). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2013). Determination of Fluoxetine and Norfluoxetine by UFLC-MS/MS in Human Plasma and its Application to Pharmacokinetic Study. ResearchGate. Available at: [Link]

-

Merck Millipore. Metabolic Stability Assays. Merck Millipore. Available at: [Link]

-

Domainex. Hepatocyte Stability Assay. Domainex. Available at: [Link]

-

Griffin, S. J., & Houston, J. B. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. DOI. Available at: [Link]

-

Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Available at: [Link]

-

de Moraes, M. C., et al. (2018). Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

Al-Majed, A. A., et al. (2022). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Available at: [Link]

-

Diva-Portal.org. (2011). Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples. Diva-Portal.org. Available at: [Link]

-

Technology Networks. (2014). Metabolic Stability Assay Using Human Hepatocyte Co-cultures and Integrated Qualitative/Quantitative High Resolution Mass Spectrometry. Technology Networks. Available at: [Link]

-

Sharma, R., & Kumar, V. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]

-

Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available at: [Link]

-

Harbeson, S. L., et al. (2014). Altering Metabolic Profiles of Drugs by Precision Deuteration: Reducing Mechanism-Based Inhibition of CYP2D6 by Paroxetine. Semantic Scholar. Available at: [Link]

-

Lv, C., et al. (2019). Fluoxetine Induces Hepatic Lipid Accumulation Via Both Promotion of the SREBP1c‐Related Lipogenesis and Reduction of Lipolysis in Primary Mouse Hepatocytes. PMC. Available at: [Link]

Sources

- 1. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. isotope.com [isotope.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - BG [thermofisher.com]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 14. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Advanced Enantioselective Therapeutic Drug Monitoring of Fluoxetine Using (R)-Fluoxetine-d5 and Chiral LC-MS/MS

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Pharmacokineticists Focus: Chiral LC-MS/MS Method Development, Stable-Isotope-Labeled Internal Standards (SIL-IS), and Clinical Pharmacokinetics

Introduction: The Clinical Imperative for Enantioselective TDM

Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) administered as a racemic mixture of its (S)- and (R)-enantiomers[1]. Standard Therapeutic Drug Monitoring (TDM) methodologies typically quantify the total (achiral) concentration of fluoxetine and its primary active metabolite, norfluoxetine. However, this approach inherently obscures the active pharmacological load[2].

The metabolism of fluoxetine is highly stereoselective. The (S)-enantiomer is primarily metabolized by CYP2D6, while the (R)-enantiomer is cleared by both CYP2C9 and CYP2D6[3]. Because (S)-norfluoxetine is significantly more potent at inhibiting serotonin reuptake than (R)-norfluoxetine, patient-specific variations in CYP450 phenotypes can lead to drastically different serotonergic effects despite identical total plasma drug concentrations[1]. Consequently, an enantioselective analytical method is paramount for precision dosing and personalized pharmacokinetic profiling[2].

Stereoselective Metabolic Pathway

Caption: Stereoselective hepatic metabolism of fluoxetine enantiomers into norfluoxetine.

Mechanistic Rationale: The Superiority of (R)-Fluoxetine-d5

Accurate LC-MS/MS quantification at trace biological levels requires a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction losses, and fluctuations in ionization efficiency[4][5].

Why a single enantiomer SIL-IS? If racemic fluoxetine-d5 is used in chiral chromatography, the internal standard will resolve into two distinct peaks corresponding to the (S)- and (R)- deuterated forms. This splits the signal-to-noise ratio, complicates automated peak integration, and increases the likelihood of co-eluting matrix interferences masking one of the IS peaks.

By utilizing (R)-fluoxetine-d5 , a pure enantiomeric SIL-IS, scientists can construct a highly robust assay[5]. The (R)-fluoxetine-d5 standard will strictly co-elute with endogenous (R)-fluoxetine, providing perfect mathematical cancellation of ion suppression at that exact retention time. For the (S)-enantiomer, (R)-fluoxetine-d5 serves as a highly reliable reference for system suitability without crowding the chromatogram[4].

Fragmentation Causality:

Fluoxetine undergoes collision-induced dissociation (CID) in positive electrospray ionization (ESI+) by cleaving the ether linkage, dropping the trifluoromethyl-phenol moiety to yield a stable phenyl-propanamine fragment. For native fluoxetine (

Experimental LC-MS/MS Protocol

Analytical Workflow

Caption: Step-by-step LC-MS/MS analytical workflow for enantioselective fluoxetine TDM.

Step-by-Step Methodology

1. Sample Preparation (Supported Liquid Extraction - SLE) Causality of Extraction Choice: Direct protein precipitation (PPT) fails to reliably remove phospholipids, which vigorously compete for droplet surface charge in the MS source, causing non-linear ion suppression. Supported Liquid Extraction (SLE) leverages diatomaceous earth to sequester proteins and phospholipids while allowing high-recovery elution of highly lipophilic drugs like fluoxetine using methyl tert-butyl ether (MTBE)[3][6].

-

Step 1: Transfer

of human plasma to an extraction plate. -

Step 2: Add

of (R)-fluoxetine-d5 working solution ( -

Step 3: Dilute 1:1 with

of -

Step 4: Load onto an SLE 400-well plate. Apply a brief vacuum to initiate partitioning. Wait 5 minutes.

-

Step 5: Elute the analytes strictly by gravity using

of MTBE[6]. -

Step 6: Evaporate the eluate to dryness under

gas at

2. Chiral Chromatographic Separation

-

Column: Chiral

-acid glycoprotein (Chiral AGP) column ( -

Mobile Phase: Isocratic elution utilizing 97%

ammonium acetate buffer (adjusted to -

Flow Rate:

. -

Note on Causality: The

is rigidly controlled at 4.4 to manage the ionization state of the secondary/tertiary amines, promoting differential stereospecific binding to the chiral glycoprotein clefts, ensuring baseline separation of (R) and (S) enantiomers[4].

Self-Validating Quality Control (Trustworthiness)

To ensure analytical integrity aligning with ICH M10 guidelines, the run sequence must encompass a self-validating framework[3]:

-

Zero Sample Verification: Inject extracted blank plasma spiked solely with (R)-fluoxetine-d5. Monitor the native

channel to prove the isotopic purity of the SIL-IS and rule out native drug contamination (self-contamination)[4]. -

Matrix Factor (MF) Computation: Extract 6 individual sources of blank human plasma. Post-extraction, spike them with the target analytes and (R)-fluoxetine-d5. Compare the peak areas to neat standards at the same concentration. The IS-normalized Matrix Factor must be

(with a

Quantitative Data Presentation

Table 1: Mass Spectrometric Parameters (ESI+ MRM)

All parameters optimized via syringe infusion into a tandem quadrupole mass spectrometer. The dwell time is fixed at

| Analyte | Precursor Ion | Product Ion (Quantifier) | Collision Energy (eV) | Role in Assay |

| (S)-Fluoxetine | 310.1 | 148.1 | 12 | Active Analyte |

| (R)-Fluoxetine | 310.1 | 148.1 | 12 | Active Analyte |

| (S)-Norfluoxetine | 296.1 | 134.1 | 15 | Primary Active Metabolite |

| (R)-Norfluoxetine | 296.1 | 134.1 | 15 | Metabolite |

| (R)-Fluoxetine-d5 | 315.1 | 153.1 | 12 | Internal Standard (SIL-IS) |

Table 2: Bioanalytical Acceptance Criteria for TDM

Derived from standardized ICH M10 validation requirements for bioanalytical assays.[3]

| Validation Parameter | Target Criteria | Method Performance Note |

| Linearity (Dynamic Range) | ||

| Accuracy (Bias %) | ||

| Precision (CV %) | Governed tightly by the co-elution of the SIL-IS. | |

| Extraction Recovery | SLE consistently outperforms direct PPT[3][4]. |

References

-

[2] Carvalho DM, de Oliveira Filgueira GC, Marques MP, et al. Analysis of Fluoxetine and Norfluoxetine Enantiomers in Human Plasma and Amniotic Fluid by LC-MS/MS and Its Application to Clinical Pharmacokinetics in Pregnant Women. ResearchGate. 2

-

[4] Barclay V, Tyrefors N, Johansson M, Pettersson C. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples. PubMed. 4

-

[5] Cayman Chemical. Fluoxetine-d5 (hydrochloride) (CAS Number: 1173020-43-3).5

-

[6] Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction. PubMed. 6

-

[3] Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. 3

-

[1] Chirality of antidepressive drugs: an overview of stereoselectivity. PMC.1

Sources

- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Pharmacokinetic Study Design Using (R)-Fluoxetine-d5 Tracer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to designing and executing a pharmacokinetic (PK) study utilizing a stable isotope-labeled tracer, specifically (R)-fluoxetine-d5. The use of deuterated tracers offers significant advantages in drug development, enabling precise characterization of absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity. This guide delves into the rationale behind using a stable isotope tracer, provides detailed protocols for study design and bioanalytical methodology, and outlines the principles of data analysis. The methodologies described herein are grounded in established scientific principles and adhere to regulatory guidelines to ensure data integrity and reliability.

Introduction: The Power of Stable Isotope Tracers in Pharmacokinetics

Pharmacokinetic (PK) studies are a cornerstone of drug development, providing critical information about how a drug behaves in a biological system. Traditional PK studies often involve administering a single dose of a drug and monitoring its concentration over time. However, this approach can be limited, especially when investigating drug-drug interactions, metabolic pathways, or the pharmacokinetics of a drug in specific populations already on a stable therapeutic regimen.

The introduction of stable isotope-labeled (SIL) compounds, such as deuterated tracers, has revolutionized the field.[1][2] By replacing one or more hydrogen atoms with its heavier, non-radioactive isotope deuterium, we can create a version of the drug that is chemically identical in its biological activity but distinguishable by mass spectrometry.[3][4] This allows for the simultaneous administration of the labeled (tracer) and unlabeled (therapeutic) drug, enabling what is often referred to as a "micro-tracer" or "micro-dosing" study.

Key Advantages of Using a Deuterated Tracer:

-

Enhanced Precision and Accuracy: Allows for the differentiation of the tracer dose from the therapeutic dose, eliminating background noise and providing cleaner pharmacokinetic data.[3][5]

-

Reduced Inter-individual Variability: Each subject can serve as their own control, minimizing the impact of physiological differences between individuals.[2]

-

Enables Studies in Special Populations: Facilitates pharmacokinetic assessments in patients already receiving the therapeutic drug without interrupting their treatment.[1][2]

-

Safety: Stable isotopes are non-radioactive and considered safe for human administration in the small quantities used in tracer studies.[1]

-

Metabolic Pathway Elucidation: The distinct mass of the deuterated tracer and its metabolites allows for unambiguous tracking of metabolic pathways.[4][5]

This application note will focus on the use of (R)-fluoxetine-d5, a deuterated version of the R-enantiomer of fluoxetine, as a tracer in pharmacokinetic studies.

The Analyte: (R)-Fluoxetine and its Deuterated Tracer

Fluoxetine, widely known by its brand name Prozac, is a selective serotonin reuptake inhibitor (SSRI) used to treat a variety of conditions, including major depressive disorder and obsessive-compulsive disorder.[6] It is a racemic mixture of two enantiomers, (R)-fluoxetine and (S)-fluoxetine.[7] While both enantiomers contribute to its therapeutic effect, they exhibit different pharmacokinetic and pharmacodynamic properties.[7] Specifically, (R)-fluoxetine has shown significant affinity for 5-HT2A and 5-HT2C receptors, which may contribute to its distinct effects on dopamine and norepinephrine levels in the prefrontal cortex.[8]

Fluoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, norfluoxetine.[6][7][9][10] Both fluoxetine and norfluoxetine have long elimination half-lives, which is a critical consideration in PK study design.[6][9][11]

(R)-fluoxetine-d5 is a stable isotope-labeled version of (R)-fluoxetine where five hydrogen atoms have been replaced by deuterium. This mass shift allows it to be distinguished from the unlabeled drug by a mass spectrometer without altering its fundamental chemical and biological properties.

Experimental Design and Protocols

A successful pharmacokinetic study requires meticulous planning and adherence to established protocols. The following sections outline the key considerations for a study using (R)-fluoxetine-d5.

Study Design and Ethical Considerations

Objective: To determine the pharmacokinetic profile of (R)-fluoxetine in a specific population (e.g., healthy volunteers, patients on a stable dose of fluoxetine).

Study Type: An open-label, single-dose pharmacokinetic study.

Ethical Approval: All study protocols must be reviewed and approved by an Institutional Review Board (IRB) or an independent ethics committee. All participants must provide written informed consent before any study-related procedures are performed. The study should be conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice (GCP).

Subject Selection:

-

Inclusion Criteria: Clearly defined criteria for subject enrollment (e.g., age, sex, health status). For studies in patient populations, criteria for disease stability and current medication regimen should be specified.

-

Exclusion Criteria: Clearly defined criteria for subject exclusion (e.g., contraindications to fluoxetine, use of interacting medications, history of substance abuse).

Dosing:

-

Therapeutic Dose (if applicable): For subjects already on fluoxetine, their stable daily dose will be maintained.

-

Tracer Dose: A single, low dose of (R)-fluoxetine-d5 will be administered orally. The dose should be sufficient to be detected by the analytical method but low enough to be pharmacologically insignificant (a microdose).

Blood Sampling Schedule: A well-defined blood sampling schedule is crucial for accurately capturing the pharmacokinetic profile. Given the long half-life of fluoxetine and norfluoxetine, a prolonged sampling period is necessary.[6][11]

| Time Point | Description |

| Pre-dose (0 h) | Baseline blood sample |

| 1, 2, 4, 6, 8, 12 h | Absorption phase |

| 24, 48, 72, 96, 120, 168 h | Elimination phase |

| 240, 336 h | Late elimination phase |

Sample Handling and Storage:

-

Collect blood samples in K2-EDTA tubes.

-

Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.

-

Transfer plasma to cryovials.

-

Store samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and robustness.[12][13]

Protocol for LC-MS/MS Analysis:

-

Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., fluoxetine-d7). c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 5 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Poroshell 120 EC-C18) is suitable for separation.[14]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

(R)-fluoxetine: Monitor the specific parent-to-daughter ion transition.

-

(R)-fluoxetine-d5: Monitor the specific parent-to-daughter ion transition, which will be 5 mass units higher than the unlabeled compound.

-

Internal Standard (e.g., fluoxetine-d7): Monitor its unique transition.

-

-

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines such as the ICH M10 guideline.[15][16][17][18] Key validation parameters include:

-

Selectivity

-

Accuracy and Precision[14]

-

Calibration Curve and Linearity

-

Lower Limit of Quantification (LLOQ)[12]

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term)

| Validation Parameter | Acceptance Criteria (ICH M10) |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤15% (≤20% at LLOQ) |

| Linearity (r²) | ≥0.99 |

| Stability | Analyte concentration within ±15% of baseline |

Data Analysis and Pharmacokinetic Modeling

Once the concentrations of (R)-fluoxetine-d5 in plasma are determined at each time point, the data can be used to calculate key pharmacokinetic parameters.

Non-compartmental Analysis (NCA): This is a direct method to determine PK parameters from the concentration-time data.

-

Cmax (Maximum Concentration): The highest observed concentration.

-

Tmax (Time to Cmax): The time at which Cmax is observed.

-

AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

-

t½ (Half-life): The time required for the drug concentration to decrease by half.

-

CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Compartmental Modeling: This involves fitting the data to a mathematical model (e.g., one-compartment or two-compartment model) to describe the drug's disposition in the body. Population pharmacokinetic (PopPK) modeling can also be employed to identify sources of variability in drug exposure among subjects.[19]

Conclusion

The use of (R)-fluoxetine-d5 as a tracer in pharmacokinetic studies represents a powerful and precise approach to understanding the disposition of this important therapeutic agent. By leveraging the principles of stable isotope labeling and advanced bioanalytical techniques like LC-MS/MS, researchers can obtain high-quality data that is essential for informed decision-making in drug development. The protocols and methodologies outlined in this document provide a robust framework for designing and conducting such studies, ensuring scientific integrity and adherence to regulatory standards.

References

- ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024).

-

Thour, A., & Marwaha, R. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Fluoxetine Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

-

ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Retrieved from [Link]

-

Caccia, S. (1998). Clinical pharmacokinetics of fluoxetine. Clinical Pharmacokinetics, 34(4), 281-302. Retrieved from [Link]

-

Fluoxetine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. Retrieved from [Link]

-

ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Retrieved from [Link]

-

Hiemke, C., & Härtter, S. (2000). Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450. Current Drug Metabolism, 1(3), 259-276. Retrieved from [Link]

-

How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. Retrieved from [Link]

-

LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. Retrieved from [Link]

-

Langen, H., et al. (1997). Pharmacokinetic and metabolism studies using uniformly stable isotope labeled proteins with HPLC/CRIMS detection. Protein Science, 6(1), 16-24. Retrieved from [Link]

-

Gant, T. G. (2014). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 6(5), 517-533. Retrieved from [Link]

-

Pons, G., & Rey, E. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics, 104(3), 633-639. Retrieved from [Link]

-

FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014). Foley & Lardner LLP. Retrieved from [Link]

-

Kim, H., et al. (2021). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 14(11), 1146. Retrieved from [Link]

-

Al-Tannak, N. F., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4503. Retrieved from [Link]

-

FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

-

BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025). LinkedIn. Retrieved from [Link]

-

Population Pharmacokinetics. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

-

How deuterated tracers allow us imaging metabolism in vivo. (2025). Bizzabo. Retrieved from [Link]

-

Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. (1987). U.S. Food and Drug Administration. Retrieved from [Link]

-

Advantages of Deuterated Compounds. (2024). Clearsynth Discovery. Retrieved from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved from [Link]

-

Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

-

Isotope Tracer Methodologies for Metabolic Clinical Trials. (n.d.). ProSciento. Retrieved from [Link]

-

Blake, M. J., et al. (2003). The use of stable isotopes in drug metabolism studies. Journal of Pharmaceutical Sciences, 92(5), 895-908. Retrieved from [Link]

-

Bymaster, F. P., et al. (2002). R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study. Neuropsychopharmacology, 27(6), 949-962. Retrieved from [Link]

- Robertson, D. W., & Wong, D. T. (1992). Methods of use and compositions of r(-) fluoxetine. Google Patents.

-

Hertz, L., & Chen, Y. (2014). Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects. Current Neuropharmacology, 12(4), 346-357. Retrieved from [Link]

-

Stability data for fluoxetine and fluoxetine-d5. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. publications.aap.org [publications.aap.org]

- 2. researchgate.net [researchgate.net]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. benchchem.com [benchchem.com]

- 5. metsol.com [metsol.com]

- 6. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoxetine - Wikipedia [en.wikipedia.org]

- 10. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]

- 13. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]

- 14. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. fda.gov [fda.gov]

Troubleshooting & Optimization

Technical Support Center: Deuterium Isotope Effects in Fluoxetine Retention Time

Welcome to the technical support resource for managing chromatographic retention time shifts associated with deuterated fluoxetine. This guide is structured to provide researchers, analytical scientists, and drug development professionals with a comprehensive understanding of the deuterium isotope effect and practical, field-proven strategies to ensure data integrity and robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the deuterium isotope effect and why does it alter my fluoxetine retention time?

The chromatographic isotope effect is a phenomenon where substituting hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) in a molecule like fluoxetine can cause it to elute at a different retention time (tR) during chromatographic separation.[1] In reversed-phase high-performance liquid chromatography (RP-HPLC), the most common observation is that the deuterated compound elutes slightly earlier than its non-deuterated counterpart.[1][2][3]

The underlying cause is rooted in the fundamental physical differences between the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds. The C-D bond is slightly shorter, stronger, and vibrates at a lower frequency than a C-H bond.[1][4] This leads to a smaller effective molecular size (van der Waals radius) and reduced polarizability for the deuterated molecule.[1] In the context of RP-HPLC, these subtle changes result in weaker intermolecular (van der Waals) interactions with the non-polar stationary phase (e.g., C18). Consequently, deuterated fluoxetine has a slightly reduced affinity for the stationary phase compared to standard fluoxetine, causing it to spend more time in the mobile phase and elute faster.[1][2]

Q2: I'm using deuterated fluoxetine (d-fluoxetine) as an internal standard, and it's not co-eluting with fluoxetine. Is this a problem?

Ideally, a stable isotopically labeled (SIL) internal standard should co-elute with the analyte to ensure it experiences the exact same analytical variations, such as matrix effects and ionization suppression/enhancement in mass spectrometry (MS).[5][6] However, due to the isotope effect, perfect co-elution is not always achieved.[7]

A small, consistent separation between fluoxetine and d-fluoxetine is often acceptable, provided the resolution is not excessive. The key is that both peaks must be within the same integration window and that the relative retention time remains constant across all standards, quality controls, and samples. If the separation is too large, the two compounds might experience different matrix effects, which defeats the primary purpose of using a SIL internal standard and can compromise quantification accuracy.[8]

Q3: The retention time shift between fluoxetine and d-fluoxetine in my assay is inconsistent between runs. What are the likely causes?

An inconsistent shift is a critical issue that points to a lack of method robustness. While the inherent isotope effect should be constant, its observed magnitude can be influenced by several chromatographic parameters. Fluctuations in these parameters will lead to variable retention time differences (ΔtR).

Key factors to investigate include:

-

Column Temperature: Temperature affects the kinetics of analyte-stationary phase interactions.[2] Even minor fluctuations (e.g., ± 2°C) can alter retention times and the relative separation of isotopologues. An increase in temperature typically shortens retention times for both compounds but may alter the ΔtR.[2]

-

Mobile Phase Composition: Inaccurate preparation of the mobile phase, especially the organic-to-aqueous ratio in RP-HPLC, will cause significant retention shifts. Evaporation of the more volatile organic component over time can also alter the composition and affect retention.

-

Mobile Phase pH: Fluoxetine is a basic compound with a pKa of ~9.5.[9] Small changes in the mobile phase pH can significantly impact its degree of ionization. Changes in ionization state alter the molecule's polarity and its interaction with the stationary phase, which can disproportionately affect the deuterated vs. non-deuterated forms.[10][11]

-

Gradient Profile: For gradient methods, inconsistencies in the pump's mixing performance or errors in the gradient program can lead to variable retention.

Troubleshooting Guides & Protocols

Issue 1: Poor Resolution or Co-elution of Fluoxetine and d-Fluoxetine

When the chromatographic separation is insufficient to resolve the analyte from its deuterated internal standard, or if you wish to intentionally induce a slight separation for peak-picking integrity, several parameters can be adjusted.

Protocol: Optimizing Separation of Fluoxetine Isotopologues

-

Decrease Mobile Phase Strength: In reversed-phase mode, reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. Increasing the aqueous component will increase the retention of both compounds, which often magnifies the separation between them, leading to improved resolution.

-

Lower the Column Temperature: Reducing the column temperature (e.g., from 40°C to 30°C) generally increases retention times and can enhance the subtle interaction differences between the isotopologues and the stationary phase, thereby improving resolution.

-

Adjust Mobile Phase pH: Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of fluoxetine.[10] Operating at a pH further from the pKa may enhance separation. Experiment with small pH adjustments (e.g., ± 0.2 pH units) to see the effect on resolution.

-

Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve the efficiency of the separation, though this will also increase the run time.

Issue 2: Correcting for Retention Time Drift and Ensuring Method Robustness

A robust method delivers consistent retention times and ΔtR across different days, instruments, and analysts. When faced with drift, a systematic approach is necessary.

Workflow for Diagnosing and Correcting Retention Time Variability

This workflow provides a logical sequence for identifying the root cause of inconsistent retention times for fluoxetine and its deuterated analog.

Caption: Troubleshooting workflow for retention time variability.

Quantitative Data Summary

The magnitude of the deuterium isotope effect is not constant and depends heavily on the chromatographic conditions. The following table summarizes the expected influence of key parameters on the retention time (tR) and the separation (ΔtR) between fluoxetine (FLU) and deuterated fluoxetine (d-FLU).

| Parameter | Change | Expected Effect on tR (Both Analytes) | Expected Effect on Separation (ΔtR) | Scientific Rationale |

| % Organic Solvent | Increase | Decrease | Decrease | Reduces interaction with the stationary phase, often diminishing the subtle differences between isotopologues. |

| Column Temperature | Increase | Decrease | Typically Decreases | Higher thermal energy reduces the time spent interacting with the stationary phase, potentially masking the small energy difference in binding.[2] |

| Mobile Phase pH | Move further from pKa | Variable | Can Increase or Decrease | Changes in the ionization state of fluoxetine alter its overall polarity and interaction mechanism with the stationary phase.[10][11] |

| Number of Deuteriums | Higher | No Change | Increase | A greater number of C-D bonds generally leads to a more pronounced isotope effect and a larger retention time shift.[2] |

References

-

IOP Conference Series: Materials Science and Engineering. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]

-

Sun, L., Hebert, A. S., & Coon, J. J. (2014). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Analytical chemistry, 86(8), 3709–3713. Available from: [Link]

-

Wang, Z., et al. (2002). ENANTIOSEPARATION OF FLUOXETINE ON A NEW b-CYCLODEXTRIN BONDED PHASE COLUMN BY HPLC. Separation Science and Technology, 37(6), 1401-1415. Available from: [Link]

-

Qin, W., et al. (2002). Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard. Rapid Communications in Mass Spectrometry, 16(17), 1645-1650. Available from: [Link]

-

Meese, C. O., & Zres, K. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 26(17), 5345. Available from: [Link]

-

Nakano, M., et al. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available from: [Link]

-

ResearchGate. (a) Reversed-phase HPLC retention times as a function of temperature.... Available from: [Link]

-

Jemal, M., & Xia, Y. Q. (2002). Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format. Rapid communications in mass spectrometry, 16(5), 332–338. Available from: [Link]

-

ChemEurope.com. Kinetic isotope effect. Available from: [Link]

-

Chemistry LibreTexts. Kinetic Isotope Effects. Available from: [Link]

-

Naik, R. R., & Kumar, Dr. A. (2018). A MODIFIED REVERSE PHASE LIQUID CHROMATOGRAPHIC METHOD DEVELOPMENT AND VALIDATION FOR THE FLUOXETINE IN BULK AND DOSAGE FORMS. World Journal of Pharmaceutical and Medical Research, 4(8), 202-206. Available from: [Link]

-

Le, A., et al. (2022). Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses. Journal of the American Society for Mass Spectrometry, 33(3), 496-506. Available from: [Link]

-

Wikipedia. Kinetic isotope effect. Available from: [Link]

-

Shchukin, A. (2020). Tutorial on High-Performance Liquid Chromatography of Isotopologues of organic compounds. Journal of Chromatography A, 1626, 461361. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Prozac (fluoxetine). Available from: [Link]

-

Studzińska, S., & Krzek, J. (2022). New TLC Method Combined with Densitometry for Determination of Sertraline and Fluoxetine in Pharmaceutical Preparations. Molecules, 27(20), 6902. Available from: [Link]

-

Majeed, J., et al. (2021). Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. Indian Journal of Pharmaceutical Education and Research, 55(1s), s242-s250. Available from: [Link]

-

Silva, B., et al. (2017). EFFECT OF PH ON THE REMOVAL OF FLUOXETINE FROM AQUEOUS SOLUTIONS BY GRANULAR ACTIVATED CARBON 69. Proceedings of the 4th International Conference on Eco-friendly Polymer Materials and Technologies for a Sustainable Green World. Available from: [Link]

-

Studzińska, S., & Krzek, J. (2022). Influence of Chromatographic Conditions on LOD and LOQ of Fluoxetine and Sertraline Analyzed by TLC-Densitometric Method. Molecules, 27(10), 3128. Available from: [Link]

-

OpenOChem Learn. Kinetic Isotope Effects. Available from: [Link]

-

Cherevko, Y., et al. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. Available from: [Link]

-

Dong, M. W. (2022). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America, 40(4), 164-173. Available from: [Link]

-

Kumar, V. R. (2019). Principles of Chromatography Method Development. IntechOpen. Available from: [Link]

-

Sharma, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Isotope Effects | OpenOChem Learn [learn.openochem.org]

- 5. texilajournal.com [texilajournal.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

- 10. tandfonline.com [tandfonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Liquid Chromatography-Mass Spectrometry (LC-MS) Internal Standards

Welcome to the Application Science Troubleshooting & Technical Guide for isotopic internal standards. This specific module addresses the physiochemical challenges and mitigation strategies for preventing deuterium-hydrogen (H/D) exchange—often termed "back-exchange"—in (R)-fluoxetine-d5 solutions during sample preparation, storage, and mass spectrometric analysis.

The Causality of Back-Exchange in (R)-fluoxetine-d5

(R)-fluoxetine-d5 is widely utilized as an internal standard for clinical and pharmacokinetic LC-MS/MS assays to correct for matrix effects and extraction variances[1][2]. Structurally, the most common isotopologue of fluoxetine-d5 is formulated with the five deuterium atoms positioned on the unsubstituted phenyl ring (phenyl-d5)[3][4].

While carbon-bound deuterium (C-D) bonds are slightly shorter and thermodynamically stronger than standard C-H bonds[5], they are not entirely immune to substitution[6][7]. In solution, H/D exchange is an equilibrium-driven, catalytic process. If (R)-fluoxetine-d5 is placed in a strongly acidic or basic environment containing protic solvents (like water or methanol), electrophilic aromatic substitution-like mechanisms can strip the deuterium label, replacing it with environmental hydrogen[6][7].

The progressive loss of the deuterium label (shifting the molecular mass from the expected M+5 to M+4, M+3, etc.) drastically lowers the internal standard's signal at the targeted Multiple Reaction Monitoring (MRM) transition (e.g., m/z 351.2

Caption: Mechanism of Deuterium Back-Exchange in (R)-fluoxetine-d5 solutions.

Environmental Impact on Isotopic Stability

To architect a self-validating assay, it is critical to eliminate points of failure in the standard's microenvironment[7]. The table below summarizes quantitative factors that induce H/D exchange and the exact causality behind them.

| Environmental Parameter | Pro-Exchange Condition | Mechanistic Effect on C-D Bond | Recommended Corrective Action |

| Solvent Matrix | Protic solvents (H₂O, MeOH, EtOH) | Abundant labile protons drive thermodynamic equilibration toward hydrogen substitution[7]. | Reconstitute strictly in Aprotic solvents (100% Acetonitrile or DMSO)[7]. |

| pH Environment | Highly Acidic / Basic (e.g., unbuffered mobile phases) | Acidic or basic extremes act as chemical catalysts, drastically lowering the activation energy for exchange[6][7]. | Maintain standard storage solutions at a neutral pH[6]. |

| Temperature | Extended storage at > 4°C or repeated Freeze-Thaw | Kinetic energy accelerates the chemical exchange rate[7][8]. | Aliquot and store tightly sealed at -20°C to -80°C [1][7]. |

| ESI Source | Extreme Source Temp / High Capillary Voltage | High thermal energy in the gas phase promotes in-source proton-transfer reactions[6]. | Optimize desolvation temperatures to the minimum required for efficiency[6]. |

The "Quench & Stabilize" Workflow Protocol

This step-by-step protocol is designed as a self-validating system: by baselining your initial standard purity and maintaining "quench" conditions, you guarantee the mathematical integrity of your standard curve.

Step 1: Purity Baselining via HRMS (Direct Infusion)

-

Action: Before introducing the internal standard into your extraction workflow, infuse a high-concentration solution of the neat (R)-fluoxetine-d5 standard directly into a High-Resolution Mass Spectrometer (HRMS)[6].

-

Validation: Calculate the relative intensities of the isotopic peaks (M+5, M+4, M+3). A pure standard will exhibit

98 atom % D. Retain this mass spectrum as your quantitative baseline to compare against post-extraction samples[6].

Step 2: Aprotic Reconstitution

-

Action: Centrifuge the vial of (R)-fluoxetine-d5 powder before opening. Reconstitute directly in a dry, aprotic solvent such as LC-MS grade 100% Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)[7].

-

Causality: Aprotic solvents lack exchangeable protons, completely cutting off the molecular fuel required for back-exchange during long-term storage[7].

Step 3: Moisture Protection & Aliquot Storage

-

Action: Flush the headspace of the storage vials with an inert gas (Nitrogen or Argon)[5]. Immediately divide the master stock into single-use amber glass vials to prevent repeated freeze-thaw cycles. Store at -80°C[1].

-

Causality: Atmospheric moisture inherently introduces protic water molecules into the solution, which can initiate creeping H/D exchange over months of storage[5][7].

Step 4: Kinetically Freezing the Sample Matrix

-

Action: When spiking (R)-fluoxetine-d5 into biological samples (plasma/urine), perform all extraction steps (LLE or SPE) on ice[7]. Keep autosamplers strictly set to 4°C[7].

-

Causality: If the standard must temporarily reside in a protic, aqueous environment, dropping the temperature kinetically "freezes" the exchange reaction rate, yielding a negligible isotopic shift over the short lifecycle of the assay tray[7].

Diagnostics & Troubleshooting FAQs

Q: I am observing a chromatographic shift (retention time drift) between unlabeled fluoxetine and my (R)-fluoxetine-d5 standard. Is this a sign of degradation? A: No, this is a well-documented physical phenomenon called the "Isotope Effect." Because C-D bonds are slightly shorter and stronger than C-H bonds, heavily deuterated compounds exhibit marginally reduced lipophilicity[5][6]. This causes the deuterated standard to elute slightly earlier than the unlabeled analyte in reversed-phase liquid chromatography[6]. To mitigate this and ensure identical matrix suppression mapping, flatten your gradient slope slightly to encourage co-elution.

Q: My (R)-fluoxetine-d5 area counts are gradually dropping from plate to plate, but my unlabeled fluoxetine QC area counts are stable. What is happening? A: You are likely witnessing active H/D exchange (deuterium loss) either in your standard working solution or inside the autosampler. If the M+5 label drops to M+4, it falls out of your designated MRM transition window, mimicking standard loss[7]. Run a full MS scan on your problematic samples; if you observe an elevated M+4 or M+3 isotopic cluster compared to your baseline[6], back-exchange is confirmed. Review your working solution solvent (ensure it is aprotic) and confirm the autosampler is adequately chilled[7].

Q: Does adjusting the mobile phase pH help prevent H/D exchange during the LC run? A: Yes, but only to a certain extent. Both neutral/basic environments and highly acidic environments can catalyze proton substitution[6][7]. For many compounds, exchange rates are minimized at weakly acidic conditions (approx. pH 2.5)[7]; however, LC runs are generally too fast for bulk exchange to occur on-column unless utilizing excessively high column oven temperatures. Focus your prevention efforts primarily on storage solvents and sample preparation[7].

Caption: Troubleshooting Workflow for Internal Standard Signal Loss.

References

-

[5] ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis." ResolveMass. URL: [Link]

-

[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 45039288, N-Methyl-3-(2H5)phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride." PubChem. URL:[Link]

-

[2] Pharmaffiliates. "(R)-Fluoxetine-d5 Hydrochloride, CAS 1217764-54-9." Pharmaffiliates Analytics & Synthetics. URL: [Link]

-

[8] Trabjerg, E., et al. "Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry." Analytical Chemistry, American Chemical Society. URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Methyl-3-(~2~H_5_)phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine--hydrogen chloride (1/1) | C17H19ClF3NO | CID 45039288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (±)-Fluoxetine-d5 Oxalate (phenyl-d5) | CymitQuimica [cymitquimica.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Eliminating Carryover of (R)-fluoxetine-d5 in High-Throughput LC-MS

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and eliminate carryover of (R)-fluoxetine-d5 in high-throughput liquid chromatography-mass spectrometry (LC-MS) analyses. The following sections offer a combination of quick-reference frequently asked questions and in-depth troubleshooting protocols to ensure data integrity and accuracy in your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS and why is it a concern for (R)-fluoxetine-d5 analysis?

A: Carryover is the phenomenon where a portion of an analyte from a previous injection appears in a subsequent analysis of a blank or another sample.[1][2] This can lead to inaccurate quantification, false-positive results, and compromised data integrity, which is particularly critical in high-throughput bioanalysis and regulated environments.[1][3] (R)-fluoxetine-d5, like many basic compounds, can exhibit strong interactions with various components of the LC-MS system, making it prone to carryover.

Q2: What are the primary sources of (R)-fluoxetine-d5 carryover in an LC-MS system?

A: The most common sources of carryover are the autosampler, including the needle, injection valve, and sample loop.[2][4] The analytical column, particularly the frits and stationary phase, can also retain the analyte.[2][4] Other potential sources include contaminated solvents, improperly seated fittings, and the mass spectrometer's ion source.[5]

Q3: What is a quick first step to check for carryover?

A: Inject a blank sample immediately after a high-concentration standard of (R)-fluoxetine-d5. The presence of a peak at the analyte's retention time in the blank chromatogram is a clear indication of carryover.[5] To distinguish between system carryover and contamination, a series of blank injections can be informative; carryover should decrease with each subsequent blank injection.[5]

Q4: What is the most effective general-purpose wash solution for minimizing carryover of basic compounds like (R)-fluoxetine-d5?